N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide
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Overview
Description
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide is a complex organic compound with a molecular formula of C20H23N3O2S This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a cyano group, and a benzamide moiety
Preparation Methods
The synthesis of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the target compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Scientific Research Applications
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been explored as a potential inhibitor of kinases, particularly JNK2 and JNK3, which are involved in various cellular processes and diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases like JNK2 and JNK3, thereby inhibiting their activity. This inhibition can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide can be compared with other similar compounds, such as:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides: These compounds also feature a cyano group and a thieno core but differ in their substitution patterns and biological activities.
Tetrahydrothieno[2,3-c]pyridin-2-yl derivatives: These derivatives share the thieno[2,3-c]pyridine core but have different functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H21N3OS |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C19H21N3OS/c1-18(2)10-13-14(11-20)17(24-15(13)19(3,4)22-18)21-16(23)12-8-6-5-7-9-12/h5-9,22H,10H2,1-4H3,(H,21,23) |
InChI Key |
BOLPMQJAARAPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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